molecular formula C15H16FN B3341291 4-Ethyl-N-(2-fluorobenzyl)aniline CAS No. 1019570-78-5

4-Ethyl-N-(2-fluorobenzyl)aniline

Cat. No.: B3341291
CAS No.: 1019570-78-5
M. Wt: 229.29 g/mol
InChI Key: SSTWUCUWRUAVBR-UHFFFAOYSA-N
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Description

4-Ethyl-N-(2-fluorobenzyl)aniline (CAS: 1019570-78-5) is an aromatic amine derivative featuring an aniline core substituted with an ethyl group at the para position and a 2-fluorobenzyl moiety attached to the nitrogen atom. Its molecular formula is C₁₅H₁₆FN, with a molecular weight of 229.30 g/mol (calculated). It is commercially available at 97% purity and is used in pharmaceutical and materials research due to its fluorinated aromatic structure, which enhances metabolic stability and bioavailability .

Properties

IUPAC Name

4-ethyl-N-[(2-fluorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-2-12-7-9-14(10-8-12)17-11-13-5-3-4-6-15(13)16/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTWUCUWRUAVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-N-(2-fluorobenzyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-ethyl aniline with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-N-(2-fluorobenzyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or alkylated derivatives .

Scientific Research Applications

4-Ethyl-N-(2-fluorobenzyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-N-(2-fluorobenzyl)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Ethyl-N-(2-fluorobenzyl)aniline with analogous fluorobenzyl-substituted anilines, highlighting structural variations, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Aniline Ring Fluorobenzyl Position Key Applications/Syntheses References
This compound C₁₅H₁₆FN 229.30 Ethyl (para) 2-fluoro Pharmaceutical intermediates
N-(4-Fluorobenzyl)aniline C₁₃H₁₂FN 201.24 None 4-fluoro Precursor for cholinesterase inhibitors
3-Bromo-N-(2-fluorobenzyl)aniline C₁₃H₁₁BrFN 280.14 Bromo (meta) 2-fluoro Halogenated intermediates in organic synthesis
4-Chloro-N-(4-fluorobenzyl)-2-methylaniline C₁₄H₁₃ClFN 253.71 Chloro (para), methyl (ortho) 4-fluoro Agrochemical research
N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline C₁₈H₂₀FNO₂ 301.36 Methoxy-tetrahydrofuran (ortho) 2-fluoro Drug discovery (CNS targets)

Biological Activity

4-Ethyl-N-(2-fluorobenzyl)aniline is a chemical compound that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C15H16F N
  • Molecular Weight : 233.26 g/mol
  • CAS Number : 1019570-78-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Interaction with Biological Molecules

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.
  • Receptor Binding : It has been suggested that the compound interacts with certain receptors, which could lead to downstream effects in cellular signaling pathways.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of similar compounds, suggesting that this compound may exhibit comparable activity. For example, compounds with similar structural features have shown efficacy against Plasmodium falciparum and other protozoa.

CompoundActivity Against P. falciparum (EC50)Activity Against HepG2 (EC50)
Compound A0.23 µM>40 µM
Compound B3.55 µM>40 µM
This compoundTBDTBD

Cytotoxicity Studies

In vitro cytotoxicity assessments are essential for determining the safety profile of this compound. Preliminary studies suggest that analogs of this compound may exhibit varying degrees of cytotoxicity against human cancer cell lines.

Case Studies and Research Findings

  • Case Study on Antiparasitic Activity
    A study evaluated the activity of various aniline derivatives against E. histolytica, showing that structural modifications significantly influenced potency. While specific data on this compound is limited, its structural analogs demonstrated enhanced activity compared to standard treatments.
  • Cytotoxicity in Cancer Models
    Research involving structurally related compounds indicated that modifications could lead to increased cytotoxic effects in cancer models. For instance, derivatives showed strong inhibitory effects on cell proliferation in breast cancer cell lines, suggesting a potential role for this compound in cancer therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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